![molecular formula C15H15NO2 B183806 4-[(4-Methylbenzyl)amino]benzoic acid CAS No. 64518-48-5](/img/structure/B183806.png)

4-[(4-Methylbenzyl)amino]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

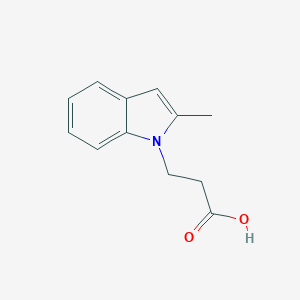

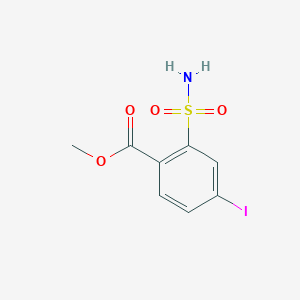

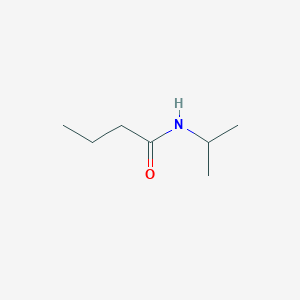

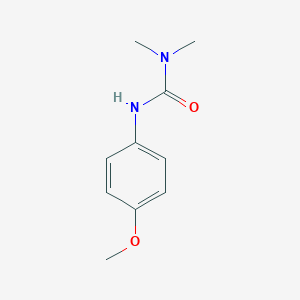

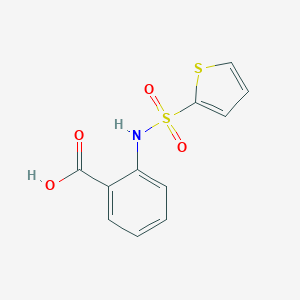

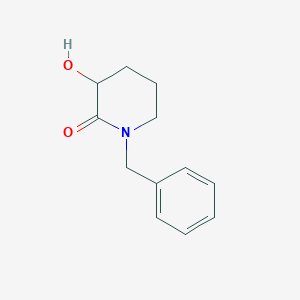

4-[(4-Methylbenzyl)amino]benzoic acid is an organic compound with the molecular formula C15H15NO2 . It has a molecular weight of 241.28 g/mol . The IUPAC name for this compound is 4-[(4-methylphenyl)methylamino]benzoic acid .

Molecular Structure Analysis

The compound has a complex structure with several functional groups. The InChI code for the compound is1S/C15H15NO2/c1-11-2-4-12(5-3-11)10-16-14-8-6-13(7-9-14)15(17)18/h2-9,16H,10H2,1H3,(H,17,18) . This indicates the presence of a carboxylic acid group (-COOH), an amine group (-NH2), and a methyl group (-CH3) in the structure. Physical And Chemical Properties Analysis

The compound has a molecular weight of 241.28 g/mol . It has a computed XLogP3-AA value of 3.3, indicating its relative hydrophobicity . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass and monoisotopic mass are both 241.110278721 g/mol . The topological polar surface area is 49.3 Ų .Applications De Recherche Scientifique

-

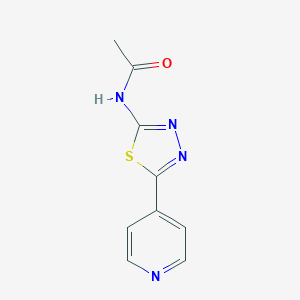

Antimicrobial and Cytotoxic Agents

- Field : Biochemistry and Pharmacology .

- Application Summary : 4-aminobenzoic acid (PABA), an essential nutrient for many human pathogens, but dispensable for humans, and its derivatives have exhibited various biological activities . In this study, they combined two pharmacophores using a molecular hybridization approach: this vitamin-like molecule and various aromatic aldehydes, including salicylaldehydes and 5-nitrofurfural, via imine bond in one-step reaction .

- Methods of Application : The simple chemical modification of non-toxic PABA resulted in constitution of antibacterial activity .

- Results : Resulting Schiff bases were screened as potential antimicrobial and cytotoxic agents. Some of the Schiff bases also exhibited notable cytotoxicity for cancer HepG2 cell line (IC 50 ≥ 15.0 µM) .

-

Fluorescence Resonance Energy Transfer (FRET) Studies

- Field : Biochemistry .

- Application Summary : Its fluorescent properties (has a characteristic broad and intense visible absorption but has no fluorescence) make it an ideal long wavelength quencher .

- Methods of Application : It has been utilized as an acceptor chromophore in FRET studies .

- Results : This application does not provide specific results or outcomes, as it is a methodological tool used in various types of studies .

- 4-(Methylamino)benzoic acid

- Field : Biochemistry .

- Application Summary : This compound is similar to the one you asked about, and it’s used for labeling proteins or peptides through their amino-groups by forming stable peptide bonds .

- Methods of Application : The succinimidyl ester is reactive with terminal amines or lysines of peptides and other nucleophiles for fluorescent studies of proteins .

- Results : This application does not provide specific results or outcomes, as it is a methodological tool used in various types of studies .

- 4-(Methylamino)benzoic acid

- Field : Biochemistry .

- Application Summary : This compound is similar to the one you asked about, and it’s used for labeling proteins or peptides through their amino-groups by forming stable peptide bonds .

- Methods of Application : The succinimidyl ester is reactive with terminal amines or lysines of peptides and other nucleophiles for fluorescent studies of proteins .

- Results : This application does not provide specific results or outcomes, as it is a methodological tool used in various types of studies .

Propriétés

IUPAC Name |

4-[(4-methylphenyl)methylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-11-2-4-12(5-3-11)10-16-14-8-6-13(7-9-14)15(17)18/h2-9,16H,10H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSQNWDZFOPXXAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390746 |

Source

|

| Record name | 4-[(4-methylbenzyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Methylbenzyl)amino]benzoic acid | |

CAS RN |

64518-48-5 |

Source

|

| Record name | 4-[(4-methylbenzyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid](/img/structure/B183733.png)

![N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide](/img/structure/B183738.png)

![3-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B183740.png)